(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

Molecular Architecture and Stereochemical Configuration

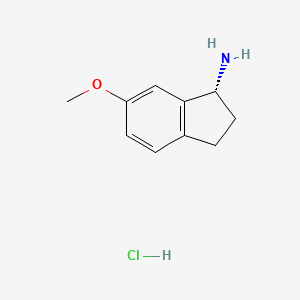

The molecular structure of (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by a distinctive bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, forming an indane scaffold. The compound possesses the molecular formula C10H14ClNO with a molecular weight of 199.68 grams per mole, representing the hydrochloride salt form of the parent amine. The fundamental structural architecture incorporates a methoxy substituent positioned at the 6-position of the indane ring system, along with an amino group located at the 1-position, which exhibits R-stereochemical configuration.

The stereochemical designation of this compound is explicitly defined by the (1R)-configuration, indicating that the amino group at the 1-position adopts a specific three-dimensional orientation according to the Cahn-Ingold-Prelog priority rules. The complete International Union of Pure and Applied Chemistry nomenclature identifies this compound as (1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, reflecting both its structural features and stereochemical properties. The presence of the methoxy group at the 6-position creates an electron-donating effect on the aromatic ring system, while the amino group at the 1-position serves as the primary reactive site for chemical transformations and salt formation.

The molecular connectivity can be described through its Simplified Molecular Input Line Entry System representation as COC1=CC2=C(CC[C@H]2N)C=C1, which clearly indicates the stereochemical center at the 1-position. The International Chemical Identifier string InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m1./s1 provides a complete description of the molecular structure including the stereochemical information and the hydrochloride salt formation. This structural representation demonstrates the specific arrangement of atoms and the defined stereochemical configuration that distinguishes this compound from its enantiomeric counterpart.

The compound exhibits several important structural features that contribute to its overall molecular architecture. The indane ring system provides a rigid bicyclic framework that constrains the conformational flexibility of the molecule, while the methoxy substituent introduces both steric and electronic effects that influence the compound's reactivity patterns. The amino group at the 1-position exists in a protonated state when forming the hydrochloride salt, creating a positively charged ammonium center that significantly affects the compound's solubility properties and intermolecular interactions. These structural elements combine to create a well-defined three-dimensional molecular architecture with specific stereochemical characteristics.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound provides detailed insights into the solid-state structure and conformational preferences of this compound. While specific crystallographic data for this exact compound were not directly available in the search results, related structural studies on similar indane derivatives offer valuable comparative information about the conformational behavior and packing arrangements typical of this class of compounds. The analysis of related compounds demonstrates that indane derivatives generally exhibit well-defined crystal structures with specific intermolecular interactions that stabilize the solid-state form.

Computational studies using density functional theory methods have been employed to investigate the conformational properties of related indane derivatives, providing insights into the preferred molecular geometries and electronic properties. These theoretical investigations typically utilize basis sets such as B3LYP/6-311G(d,p) to optimize molecular geometries and calculate various structural parameters including bond lengths, bond angles, and dihedral angles. The computational analysis reveals that indane derivatives generally prefer conformations that minimize steric interactions while maximizing favorable electronic interactions between substituents and the aromatic ring system.

The conformational analysis of the methoxy substituent is particularly important for understanding the overall molecular structure. In related benzothiazole derivatives containing methoxy groups, crystallographic studies have shown that the methoxy group typically adopts a nearly planar configuration with respect to the aromatic ring, with torsion angles typically ranging from 0.72 to several degrees. This planar arrangement minimizes steric hindrance while allowing for optimal orbital overlap between the methoxy oxygen and the aromatic π-system. The conformational preference of the methoxy group significantly influences the overall molecular shape and intermolecular packing arrangements in the crystal structure.

The amino group at the 1-position adopts a specific three-dimensional orientation that is dictated by the R-stereochemical configuration. This stereochemical arrangement creates distinct conformational preferences that affect both intramolecular and intermolecular interactions. The protonated amino group in the hydrochloride salt form participates in hydrogen bonding interactions with the chloride counterion, creating a stable ionic assembly that influences the overall crystal packing. These hydrogen bonding interactions are crucial for stabilizing the crystal structure and determining the physical properties of the solid material.

| Conformational Parameter | Typical Range | Influence |

|---|---|---|

| Methoxy Torsion Angle | 0.72° - 5° | Electronic conjugation with aromatic ring |

| Amino Group Orientation | R-configuration | Stereochemical stability |

| Ring Puckering | Minimal | Rigid bicyclic framework |

| Intermolecular Hydrogen Bonds | Multiple | Crystal packing stability |

Comparative Analysis with Diastereomeric and Enantiomeric Forms

The comparative analysis between this compound and its stereoisomeric forms reveals significant differences in their chemical and physical properties. The (S)-enantiomer, designated as (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, shares the same molecular formula and molecular weight but differs in its three-dimensional spatial arrangement around the stereogenic center at the 1-position. This enantiomeric relationship results in compounds that are non-superimposable mirror images of each other, leading to distinct optical rotation properties and potentially different biological activities.

The Chemical Abstracts Service registry numbers clearly distinguish between the two enantiomeric forms, with the (R)-enantiomer assigned the number 730980-51-5 and the (S)-enantiomer assigned 180915-62-2. These distinct registry numbers reflect the importance of stereochemical specification in chemical databases and regulatory documentation. The enantiomeric forms exhibit identical chemical connectivity but opposite optical rotation values, with the (R)-form showing a specific rotation in one direction and the (S)-form showing rotation in the opposite direction with equal magnitude under identical measurement conditions.

Synthetic approaches to both enantiomeric forms often employ different chiral catalysts or chiral auxiliaries to achieve the desired stereochemical outcome. The enantiomeric excess determination for these compounds typically utilizes high-performance liquid chromatography with chiral stationary phases, such as CHIRALPAK columns, which can effectively separate the two enantiomers based on their differential interactions with the chiral selector. These analytical methods are essential for quality control and for determining the stereochemical purity of synthetic products.

The physical properties of the enantiomeric forms, while similar in many respects, may show subtle differences in their crystallization behavior, melting points, and solubility characteristics in chiral environments. These differences arise from the distinct three-dimensional arrangements of the molecules and their differential interactions with chiral matrices or solvents. The comparative analysis also extends to related structural analogs, such as compounds with different substitution patterns on the indane ring system, which provide insights into structure-activity relationships and the influence of substituent effects on overall molecular properties.

Spectroscopic characterization of both enantiomeric forms reveals identical nuclear magnetic resonance spectra in achiral solvents, as expected for enantiomeric compounds. However, the use of chiral derivatizing agents or chiral solvents can reveal differences in the spectroscopic properties that allow for stereochemical assignment and purity determination. Mass spectrometric analysis shows identical fragmentation patterns for both enantiomers, reflecting their identical chemical connectivity and bond strengths.

属性

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDASQBFJKUGFC-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704172 | |

| Record name | (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730980-51-5 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-6-methoxy-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730980-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as (R)-6-MIDA, is a bicyclic amine with significant biological activity. Its molecular formula is C10H14ClNO, and it has garnered attention for its potential therapeutic applications, particularly in the fields of pain management and neuroprotection. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Weight : 199.68 g/mol

- CAS Number : 180915-77-9

- IUPAC Name : this compound

- Molecular Formula : C10H14ClNO

The compound features a methoxy group at the 6-position of the indene structure, which plays a crucial role in its biological activity.

-

Kappa-opioid Receptor Modulation :

- (R)-6-MIDA has been identified as a positive allosteric modulator (PAM) of the kappa-opioid receptor (KOR). This receptor is involved in the modulation of pain perception and mood regulation. Studies indicate that (R)-6-MIDA enhances the efficacy of KOR agonists, potentially improving analgesic effects while minimizing opioid dependence .

-

Monoamine Oxidase Inhibition :

- The compound exhibits properties as a monoamine oxidase inhibitor (MAOI) , particularly affecting MAO-A and MAO-B enzymes. This inhibition suggests potential applications in treating mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine .

- Neuroprotective Effects :

Research Findings and Case Studies

Several studies have explored the biological activities of (R)-6-MIDA:

Synthesis Methods

Various synthetic routes have been developed to produce (R)-6-MIDA, often focusing on optimizing yield and purity. Key methods include:

- Reduction of Ketones : Utilizing catalytic hydrogenation to convert ketone precursors into the desired amine form.

- Alkylation Reactions : Employing alkyl halides to introduce the methoxy group at the appropriate position on the indene core.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Inden Ring

Halogen-Substituted Analogs

- (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1466429-22-0):

Alkyl-Substituted Analogs

Stereochemical Variations

- (S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine :

- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1376687-76-1):

Positional Isomers

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine HCl | 207.68 | 1.2 | Moderate |

| (R)-6-Bromo analog | 248.55 | 2.5 | Low |

| (R)-6-Fluoro analog | 203.65 | 1.0 | High |

| 5,6-Diethyl analog | 225.76 | 3.0 | Very low |

Pharmacological Implications (Inferred)

- Methoxy groups (electron-donating) may enhance interactions with aromatic residues in enzyme active sites.

- Halogenated analogs could exhibit improved metabolic stability but reduced solubility.

- Stereochemistry critically affects efficacy; the (R)-configuration may optimize binding to specific targets (e.g., opioid receptors, as suggested by ).

准备方法

Oxime Formation and Reduction to Amine

A key step involves the conversion of 2,3-dihydro-1H-1-indanone (6-methoxy derivative) to its oxime, followed by reduction to the amine. The reduction can be performed using catalytic hydrogenation or metal-based reduction with alumino-nickel catalysts.

Example Process (Adapted from Patent CN101062897A):

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | 2,3-dihydro-1H-1-indanone + hydroxylamine hydrochloride in alkaline ethanol | Formation of 2,3-dihydro-1H-1-indanone oxime (intermediate) | Monitored by TLC/HPLC |

| 2 | Alumino-nickel catalyst, 50-60 °C, alkaline medium, 8 hours | Reduction of oxime to 2,3-dihydro-1H-inden-1-amine (amine intermediate) | HPLC purity >98%, mp ~208-209 °C |

| 3 | Extraction and recrystallization in ethanol | Isolation of amine hydrochloride salt | White crystalline solid |

This method avoids pressurized hydrogenation, making it more suitable for industrial scale due to simpler equipment and lower cost.

One-Pot or "Treating Different Things Alike" Method

An improved industrial approach combines oxime formation and reduction steps in a single reaction vessel without isolating the oxime intermediate. This continuous process shortens production time and reduces costs.

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2,3-dihydro-1H-1-indanone + oxammonium hydrochloride + ethanol + NaOH | Oxime formation under reflux, monitored by TLC | 30-40 minutes reaction time |

| 2 | Alumino-nickel catalyst added at 50-55 °C, 8 hours | Reduction of oxime to amine directly in same vessel | Avoids isolation of intermediate |

| 3 | Work-up with dichloromethane extraction, acid-base extraction | Isolation of amine hydrochloride | High purity, industrially viable |

This approach is described as "three steps treated alike" and is advantageous for scale-up.

Alkylation to Form Propargyl Derivatives (Optional for Rasagiline Synthesis)

Following amine formation, alkylation with propargyl reagents (e.g., phenylsulfonic acid alkynes propyl ester) can be performed to form propargyl-substituted aminoindanes, intermediates toward Rasagiline.

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Amine hydrochloride + sodium hydroxide + toluene | Free base formation and reaction with propargyl ester | 5 hours at 45-50 °C |

| 2 | Work-up with acid-base extraction and drying | Isolation of propargyl amine intermediate | HPLC purity ~92-93% |

Chiral Resolution and Enantiomeric Purity

Since the compound is chiral, obtaining the (R)-enantiomer is critical. Methods include:

- Diastereomeric salt formation with chiral acids (e.g., dibenzoyl tartrate),

- Repeated crystallization to enhance enantiomeric excess,

- Use of chiral auxiliaries or catalysts in asymmetric synthesis.

A patent (EP2181980A1) describes the preparation of chiral carbamates and their resolution to obtain (R)-1-aminoindanes, which can be adapted for the methoxy-substituted analogs. The process involves:

| Step | Description |

|---|---|

| a) | Reaction of racemic amine with chiral chloroformate to form diastereomeric carbamates |

| b) | Separation of diastereomers by crystallization |

| c) | Recovery of (R)-enantiomer after cleavage of carbamate group |

This method provides high enantiomeric purity and is scalable for industrial use.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Oxime formation + alumino-nickel reduction | Two-step: oxime synthesis, then reduction | Simple equipment, good purity | Requires intermediate isolation |

| One-pot "three steps treated alike" | Combined oxime formation and reduction | Time-saving, cost-effective, scalable | Requires careful reaction control |

| Alkylation to propargyl derivative | Amine alkylation with propargyl ester | Direct intermediate for Rasagiline | Additional step, moderate purity |

| Chiral resolution via carbamates | Diastereomeric salt formation and separation | High enantiomeric purity, scalable | Multiple steps, requires chiral agents |

Research Findings and Industrial Relevance

- The alumino-nickel reduction method is favored industrially due to elimination of pressurized hydrogenation and simpler apparatus requirements, enhancing safety and reducing costs.

- The combined one-pot method ("treating different things alike") further improves efficiency by reducing isolation steps and reaction times.

- Chiral resolution remains essential for obtaining the (R)-enantiomer in high purity, with crystallization of diastereomeric salts being a practical approach.

- The methods described have been validated by spectroscopic (IR, MS) and chromatographic (HPLC, GC) analyses, confirming high purity and correct stereochemistry.

- These processes are documented in multiple patents, reflecting their commercial viability and optimization for scale-up.

常见问题

Basic: What are the primary synthetic routes for (R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

A common route involves the reduction of 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile using LiAlH₄ in anhydrous ether under reflux. Key considerations include:

- Stoichiometry : Maintain a 1:2 molar ratio of nitrile to LiAlH₄ to ensure complete reduction.

- Temperature : Reflux at 40–50°C for 6–8 hours minimizes side reactions.

- Workup : Quench excess LiAlH₄ with ethyl acetate/water to isolate the free amine, followed by HCl treatment to form the hydrochloride salt .

- Purity : Post-synthesis purification via recrystallization (ethanol/water) yields >95% purity .

Basic: How is enantiopurity of the (R)-enantiomer confirmed, and what analytical techniques are recommended?

Methodological Answer:

Enantiopurity is validated using:

- Chiral HPLC : A Chiralpak® IA column with hexane:isopropanol (80:20, 0.1% TFA) resolves (R)- and (S)-enantiomers (retention time differentiation ~2.1 vs. 3.4 min) .

- Optical Rotation : Compare observed [α]D²⁵ values against literature data (e.g., +32.5° for (R)-enantiomer in methanol) .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting in ¹H NMR signals for enantiomers .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methoxy protons at δ 3.75 ppm (s, 3H) and diastereotopic indane protons (δ 2.85–3.20 ppm, multiplet). Aromatic protons appear at δ 6.65–7.10 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 200.1 (C₁₀H₁₄NO⁺) and isotopic pattern matching Cl .

- IR : N-H stretch (~3300 cm⁻¹) and C-N vibration (1250 cm⁻¹) confirm the amine hydrochloride .

Advanced: How do competing reaction pathways during synthesis impact yield, and how can side products be mitigated?

Methodological Answer:

- Over-Reduction : Excess LiAlH₄ may reduce the indane ring, forming fully saturated byproducts. Mitigate by strict stoichiometry control and monitoring via TLC .

- Oxidation : Trace moisture can oxidize the amine to nitroso derivatives. Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Impurity Profiling : LC-MS identifies byproducts (e.g., de-methoxylated analogs); column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) removes them .

Advanced: How can structure-activity relationships (SAR) be explored using analogs of this compound?

Methodological Answer:

- Derivatization : Synthesize halogenated analogs (e.g., 6-bromo, 5-fluoro) via electrophilic substitution (Br₂/FeCl₃ or Selectfluor®) to study electronic effects .

- Biological Assays : Test analogs for receptor binding (e.g., serotonin transporters) using radioligand displacement assays. Compare EC₅₀ values to correlate substituent effects .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict binding affinities by analyzing charge distribution and steric bulk .

Advanced: How should researchers address contradictions in reported purity or spectral data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis using identical conditions (e.g., LiAlH₄ vs. NaBH₄/I₂) and compare purity via HPLC .

- Cross-Validation : Use orthogonal techniques (e.g., NMR + X-ray crystallography) to resolve discrepancies in stereochemical assignments .

- Batch Analysis : Compare multiple synthesis batches to identify systematic errors (e.g., solvent impurities affecting NMR shifts) .

Advanced: What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, amber vials with desiccant (silica gel) to prevent hydrolysis/oxidation .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor purity via HPLC; degradation <5% indicates robust stability .

- Lyophilization : Freeze-drying the hydrochloride salt enhances shelf life (>24 months) by reducing water content .

Advanced: How can functional group reactivity be exploited for further derivatization?

Methodological Answer:

- Amine Functionalization : Acylation (acetic anhydride) or sulfonylation (tosyl chloride) modifies the amine for prodrug development .

- Methoxy Substitution : Demethylation (BBr₃ in CH₂Cl₂) yields a phenolic intermediate for coupling reactions (e.g., PEGylation) .

- Ring Functionalization : Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at the 5-position for SAR studies .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME calculate logP (2.1), H-bond donors (2), and bioavailability score (0.55), indicating moderate blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., monoamine oxidases) using GROMACS to assess residence time and binding energy .

Advanced: How do solvent and pH affect the compound’s solubility and reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。